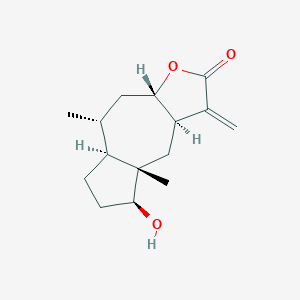

2-Désoxy-4-épi-pulchelline

Vue d'ensemble

Description

Les pseudoguaianolides sont une classe de lactones sesquiterpéniques caractérisées par un squelette de guaiane anormal. Cette structure unique résulte de la migration du groupe méthyle C(4) vers C(5) pendant la biogenèse . Ces composés se trouvent principalement dans la famille des Astéracées et ont été isolés de genres tels qu'Ambrosia, Iva et Parthenium .

Applications De Recherche Scientifique

Pseudoguaianolides have a wide range of applications in scientific research:

Chemistry: Used as intermediates in the synthesis of complex organic molecules.

Biology: Studied for their biological activities, including anti-inflammatory and anticancer properties.

Medicine: Potential therapeutic agents due to their ability to inhibit specific biological pathways.

Industry: Used in the development of new drug candidates, especially as anticancer agents.

Mécanisme D'action

Target of Action

The primary target of 2-Desoxy-4-epi-pulchellin is the Janus Kinase 2 (JAK2) . JAK2 is a part of the Janus Kinase (JAK) / signal transducer and activator of transcription (STAT) signaling pathway, which plays key roles in immune responses and cancer development by regulating transcription of cell growth and differentiation-related genes .

Mode of Action

2-Desoxy-4-epi-pulchellin inhibits the IL-6-induced, as well as the constitutive, STAT3 activation in a dose and time-dependent manner . In vitro kinase activity analyses demonstrated that 2-Desoxy-4-epi-pulchellin directly inhibits JAK2 kinase activity . The inhibitory effects of 2-Desoxy-4-epi-pulchellin on JAK2/STAT3 signaling could be blocked by reducing agents dithiothreitol (DTT) or glutathione (GSH), indicating an involvement of the thiol-reactive α-β unsaturated carbonyl group in 2-Desoxy-4-epi-pulchellin .

Biochemical Pathways

The JAK/STAT signaling pathway is the primary biochemical pathway affected by 2-Desoxy-4-epi-pulchellin . This pathway plays key roles in immune responses and cancer development by regulating transcription of cell growth and differentiation-related genes . Aberrant activation of the JAK-STAT signaling pathway has been known to be involved in a variety of human diseases including cancer, autoimmune diseases, and chronic inflammatory diseases .

Pharmacokinetics

It is known that the compound is isolated from the dichloromethane-soluble portion of polygonum hydropiper . It is also known that the compound has a low solubility in water but can dissolve in organic solvents .

Result of Action

2-Desoxy-4-epi-pulchellin has potent in vitro cytotoxicities against various cell lines . It inhibits growth and induces death of many cancer cell lines, particularly those expressing constitutively activated STAT3 . It also inhibits in vivo growth of human cancer cell xenografts .

Action Environment

The action of 2-Desoxy-4-epi-pulchellin can be influenced by environmental factors. For instance, its solubility can be affected by the presence of organic solvents . .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Les pseudoguaianolides peuvent être synthétisés par diverses méthodes. Une approche courante consiste à partir de la damsine, un pseudoguaianolide naturel. La damsine peut être isolée de l'Ambrosia arborescens et ensuite soumise à des modifications synthétiques régiosélectives et stéréosélectives pour produire d'autres pseudoguaianolides tels que l'ambrosine, l'isodamsine et la 3α-hydroxydamsine .

Méthodes de production industrielle : La production industrielle de pseudoguaianolides implique généralement l'extraction de la damsine à partir de sources végétales, suivie de modifications chimiques. Cette méthode est privilégiée en raison de la disponibilité de la damsine en quantités importantes à partir d'Ambrosia arborescens .

Analyse Des Réactions Chimiques

Types de réactions : Les pseudoguaianolides subissent diverses réactions chimiques, notamment :

Oxydation : Conversion des groupes hydroxyle en groupes carbonyle.

Réduction : Réduction des groupes carbonyle en groupes hydroxyle.

Substitution : Introduction de différents substituants à des positions spécifiques sur la molécule.

Réactifs et conditions courants :

Oxydation : Le réactif de Jones est couramment utilisé pour l'oxydation sélective des groupes hydroxyle.

Réduction : Réactions d'hydrogénation utilisant l'oxyde de platine comme catalyseur.

Substitution : Réactions d'addition de Michael impliquant des nucléophiles tels que les groupes sulfhydryles.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la damsine, tels que la 3α-acétoxydamsine et la 11β,13-dihydrodamsine .

4. Applications de la recherche scientifique

Les pseudoguaianolides ont un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisés comme intermédiaires dans la synthèse de molécules organiques complexes.

Biologie : Étudiés pour leurs activités biologiques, y compris leurs propriétés anti-inflammatoires et anticancéreuses.

Médecine : Agents thérapeutiques potentiels en raison de leur capacité à inhiber des voies biologiques spécifiques.

Industrie : Utilisés dans le développement de nouveaux candidats médicaments, en particulier comme agents anticancéreux.

5. Mécanisme d'action

Les pseudoguaianolides exercent leurs effets par plusieurs mécanismes :

Voie NF-κB : Inhibition de la voie NF-κB par liaison covalente aux résidus cystéine de la sous-unité p65.

Voie Nrf2 : Activation de la voie Nrf2 par liaison aux résidus cystéine de Keap1.

Voie ROS : Induction d'espèces réactives de l'oxygène (ROS) conduisant au stress cellulaire et à l'apoptose.

Composés similaires :

Guaianolides : Diffèrent des pseudoguaianolides par la position du groupe méthyle dans le squelette de guaiane.

Helenaline : Un pseudoguaianolide connu pour sa capacité à alkyler les enzymes et les peptides.

Damsine : Un pseudoguaianolide naturel utilisé comme précurseur pour la synthèse d'autres pseudoguaianolides.

Unicité : Les pseudoguaianolides sont uniques en raison de leur squelette de guaiane anormal et de la présence d'un fragment exo-méthylène, qui est considéré comme responsable de leurs activités biologiques . Cette unicité structurale leur permet d'interagir avec des cibles moléculaires et des voies spécifiques, ce qui les rend précieux dans diverses applications scientifiques et médicales.

Comparaison Avec Des Composés Similaires

Guaianolides: Differ from pseudoguaianolides by the position of the methyl group in the guaiane skeleton.

Helenalin: A pseudoguaianolide known for its ability to alkylate enzymes and peptides.

Uniqueness: Pseudoguaianolides are unique due to their abnormal guaiane skeleton and the presence of an exo-methylene fragment, which is thought to be responsible for their biological activities . This structural uniqueness allows them to interact with specific molecular targets and pathways, making them valuable in various scientific and medical applications.

Activité Biologique

2-Desoxy-4-epi-pulchellin is a sesquiterpene lactone isolated from the plant Polygonum hydropiper. This compound has garnered attention for its diverse biological activities, particularly its anticancer, antimycobacterial, and cytotoxic effects. This article provides a comprehensive overview of the biological activity of 2-desoxy-4-epi-pulchellin, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C15H22O3

- Molecular Weight : 250.33 g/mol

- CAS Number : 122872-03-1

Anticancer Activity

2-Desoxy-4-epi-pulchellin exhibits significant anticancer properties across various cancer cell lines. Research indicates that it can induce apoptosis and inhibit cell proliferation through multiple mechanisms.

-

Cytotoxicity : The compound has shown potent in vitro cytotoxicity against several cancer cell lines including:

- K562 (chronic myeloid leukemia)

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- DU145 (prostate cancer)

- A549 (lung cancer)

Cell Line IC50 (µM) K562 5.0 MCF-7 6.8 HeLa 4.5 DU145 7.2 A549 8.0 -

Mechanisms of Action :

- STAT3 Signaling Inhibition : Synthetic derivatives of 2-desoxy-4-epi-pulchellin have been shown to inhibit STAT3 signaling pathways, leading to G2/M cell cycle arrest and subsequent apoptosis in colon cancer cells .

- Reactive Oxygen Species (ROS) Activation : The compound induces ROS production, which is linked to its ability to trigger apoptosis in various cancer cell types .

Antimycobacterial Activity

The compound also demonstrates significant antimycobacterial activity with reported IC50 values ranging from 3.7 to 7.6 µM against different strains of Mycobacterium species . This highlights its potential as a therapeutic agent in treating mycobacterial infections.

Case Studies and Research Findings

- In Vivo Studies :

- Combination Therapy :

Propriétés

IUPAC Name |

(3aS,5R,5aS,8S,8aS,9aR)-8-hydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-8-6-12-10(9(2)14(17)18-12)7-15(3)11(8)4-5-13(15)16/h8,10-13,16H,2,4-7H2,1,3H3/t8-,10-,11+,12+,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPADYWRUULRBD-MBICNOSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC3(C1CCC3O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@H](C[C@]3([C@H]1CC[C@@H]3O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2-Desoxy-4-epi-pulchellin and where is it found?

A: 2-Desoxy-4-epi-pulchellin is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. It has been isolated from several plant species, including Carpesium abrotanoides [, ], Inula helianthus-aquatica [], and Polygonum hydropiper [].

Q2: What analytical techniques are commonly used to identify and quantify 2-Desoxy-4-epi-pulchellin?

A: High-performance liquid chromatography (HPLC) is a primary method for both identification and quantification of 2-Desoxy-4-epi-pulchellin. One study utilized a Kromasil C18 column with a gradient elution of acetonitrile and water, detecting the compound using a photodiode array detector at 211 nm []. This method demonstrated good separation and linearity for 2-Desoxy-4-epi-pulchellin within a specific concentration range.

Q3: Has 2-Desoxy-4-epi-pulchellin demonstrated any promising biological activities?

A: Research on 2-Desoxy-4-epi-pulchellin and its derivatives has revealed potential in inhibiting the STAT3 signaling pathway []. This pathway is often dysregulated in various cancers, suggesting that targeting it could have therapeutic benefits. Additionally, synthetic derivatives of this compound have shown activity against colon cancer cells by inducing G2/M cell cycle arrest and cell death [].

Q4: What are the implications of 2-Desoxy-4-epi-pulchellin's activity against Trypanosoma brucei?

A: A study demonstrated that 2-Desoxy-4-epi-pulchellin exhibited activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis (sleeping sickness) []. While its activity was moderate compared to other compounds in the study, it highlights the potential of this natural product and its derivatives for developing new treatments for parasitic diseases.

Q5: What research directions are being explored with 2-Desoxy-4-epi-pulchellin?

A: Current research focuses on understanding the structure-activity relationship (SAR) of 2-Desoxy-4-epi-pulchellin []. This involves synthesizing and evaluating various derivatives to identify structural modifications that enhance desired biological activities, such as STAT3 inhibition or anti-cancer effects. This information is crucial for optimizing lead compounds for potential therapeutic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.